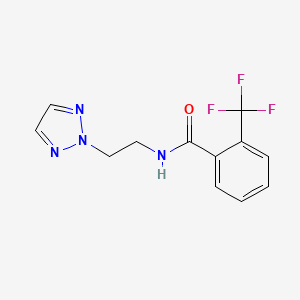

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TFB-Tz, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Melanoma Treatment and Imaging

Benzamide derivatives, due to their selective affinity towards melanotic melanoma, are being researched for targeted drug delivery in melanoma treatment. Radioiodinated N-(2-(diethylamino)ethyl)benzamides show promising results for scintigraphic imaging in nuclear medicine, aiding in the diagnosis and treatment of melanoma. These derivatives have shown higher toxicity against melanoma cells, suggesting potential for improved therapeutic outcomes (Wolf et al., 2004).

Antimicrobial Applications

Fluorinated derivatives of benzamides, including those with trifluoromethyl groups, have been studied for their antimicrobial properties. Several compounds exhibit significant activity against fungi and Gram-positive bacteria, with a few showing effects on Gram-negative strains. This research helps in understanding structure-activity relationships and developing new antimicrobial agents (Carmellino et al., 1994).

Antiviral Research

Benzamide-based compounds have been explored for their antiviral properties, particularly against avian influenza viruses. Novel synthesis routes have led to benzamide-based 5-aminopyrazoles and their derivatives showing remarkable activity against the H5N1 strain. This research opens new avenues for the development of antiviral medications (Hebishy et al., 2020).

Material Science and Catalysis

The development of metal-organic frameworks (MOFs) utilizing benzamide derivatives showcases their application in materials science. These MOFs exhibit selective gas adsorption properties, which can be leveraged for gas storage, separation processes, and catalysis. The flexibility and reversible nature of these frameworks under different conditions highlight their potential for dynamic functional materials (Demessence & Long, 2010).

Supramolecular Chemistry

Benzamide derivatives have also played a significant role in supramolecular chemistry, acting as gelators and facilitating the formation of self-assembled structures. These properties are critical for the development of novel materials with tailored physical characteristics, including gelation behavior and thermal stability, impacting various applications from drug delivery systems to electronic materials (Yadav & Ballabh, 2020).

properties

IUPAC Name |

N-[2-(triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O/c13-12(14,15)10-4-2-1-3-9(10)11(20)16-7-8-19-17-5-6-18-19/h1-6H,7-8H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFXFMLRWIOHOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2N=CC=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile](/img/structure/B2584052.png)

![N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride](/img/structure/B2584057.png)

![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2584059.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2584062.png)

![2-(1-methyl-1H-indol-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2584065.png)

![Ethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2584067.png)